molecular formula C₈H₁₅NO₆ B1141859 3-Acetamido-3-deoxy-D-glucose CAS No. 14086-88-5

3-Acetamido-3-deoxy-D-glucose

Cat. No. B1141859
CAS RN: 14086-88-5
M. Wt: 221.21
InChI Key:
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Description

3-Acetamido-3-deoxy-D-glucose is a molecular compound with the formula C8H15NO6 . It is a derivative of glucose where the hydroxyl group at position 3 is replaced by an acetamido group .


Synthesis Analysis

The synthesis of 3-Acetamido-3-deoxy-D-glucose involves complex biochemical processes. β-N-Acetylhexosaminidases, a unique family of glycoside hydrolases, play a significant role in the synthesis of this compound . These enzymes have dual substrate specificity and a particular reaction mechanism that makes them ideal for challenging applications in carbohydrate synthesis .


Molecular Structure Analysis

The molecular structure of 3-Acetamido-3-deoxy-D-glucose consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The molecular weight of this compound is approximately 221.208 Da .


Chemical Reactions Analysis

β-N-Acetylhexosaminidases, which are involved in the synthesis of 3-Acetamido-3-deoxy-D-glucose, demonstrate a range of unusual reactions, processing of unnatural substrates, and formation of unexpected products . They can alter the progress of transglycosylation reactions significantly when used in unconventional media .

Mechanism of Action

Target of Action

3-Acetamido-3-deoxy-D-glucose primarily targets the hexosamine biosynthetic pathway (HSP) in organisms . The end product of the HSP, UDP-N-acetylglucosamine (GlcNAc), is a donor sugar nucleotide for complex glycosylation in the secretory pathway and for O-linked GlcNAc (O-GlcNAc) addition to nucleocytoplasmic proteins .

Mode of Action

The compound interacts with its targets by blocking the cycling of the O-GlcNAc posttranslational modification . This is achieved through the pharmacological inhibition of O-GlcNAcase, the enzyme that catalyzes O-GlcNAc removal from proteins . This interaction results in increased levels of O-GlcNAc and can cause insulin resistance in certain cells .

Biochemical Pathways

The biosynthesis of 3-Acetamido-3-deoxy-D-glucose involves a series of enzymatic reactions. It starts with α-D-glucopyranose 1-phosphate, which is activated by dTTP and converted to dTDP-4-dehydro-6-deoxy-α-D-glucopyranose in two steps . The subsequent steps involve a transaminase and a transacetylase, leading to the specific production of nucleotide-activated 3-acetamido-3,6-dideoxy-α-D-glucose . This pathway is similar to that of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose biosynthesis .

Pharmacokinetics

The compound’s molecular weight is 22121 , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

The action of 3-Acetamido-3-deoxy-D-glucose results in increased levels of O-GlcNAc, which can cause insulin resistance in certain cells, such as 3T3-L1 adipocytes . This insulin resistance is associated with increased O-GlcNAc modification of several proteins, including insulin receptor substrate 1 and β-catenin, two important effectors of insulin signaling .

Action Environment

The action, efficacy, and stability of 3-Acetamido-3-deoxy-D-glucose can be influenced by various environmental factors. For instance, the compound is synthesized in organisms such as Thermoanaerobacterium thermosaccharolyticum E207-71, a Gram-positive, anaerobic, thermophilic organism . The specific environmental conditions of this organism, such as temperature and oxygen availability, could potentially impact the compound’s action.

Future Directions

The future directions of research on 3-Acetamido-3-deoxy-D-glucose could involve further exploration of its synthesis and potential applications. β-N-Acetylhexosaminidases, which are involved in its synthesis, have shown potential for a range of unusual reactions and challenging applications in carbohydrate synthesis . This opens up possibilities for future research and development in this area .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Acetamido-3-deoxy-D-glucose involves the conversion of D-glucose to the desired compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Ammonium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium acetate", "Methanol" ], "Reaction": [ "D-glucose is initially reacted with acetic anhydride in the presence of anhydrous sodium acetate to form 2,3,4,6-tetra-O-acetyl-D-glucopyranose.", "This compound is then treated with ammonium hydroxide to remove the acetyl groups and form 2,3,4,6-tetra-O-acetyl-D-glucosamine.", "Sodium borohydride is then used to reduce the amide group in the previous compound to form 2,3,4,6-tetra-O-acetyl-D-glucosaminylamine.", "This compound is then deacetylated using hydrochloric acid to form 3-Acetamido-3-deoxy-D-glucopyranose.", "Finally, treatment with methanol and hydrochloric acid leads to the formation of 3-Acetamido-3-deoxy-D-glucose." ] }

CAS RN

14086-88-5

Product Name

3-Acetamido-3-deoxy-D-glucose

Molecular Formula

C₈H₁₅NO₆

Molecular Weight

221.21

synonyms

N-Acetyl-kanosamine;  3-Acetamido-3-deoxy-D-glucopyranose; 

Origin of Product

United States

Q & A

Q1: What are the current synthetic approaches to obtain 3-acetamido-3-deoxy-D-glucose?

A1: Two main synthetic routes are described in the literature:

  • Nucleophilic Substitution with Azide: One method utilizes 1,2;5,6-di-O-isopropylidene-3-O-p-tolylsulfonyl-D-allofuranose as a starting material. The key step involves displacing the sulfonate group with azide, leading to inversion of configuration. This method offers a direct route to synthesize kanosamine. []
  • Oxidation Strategies: An alternative synthesis leverages oxidation reactions. This approach utilizes acid anhydride-methyl sulfoxide mixtures or the Pfitzner-Moffatt reagent to achieve the desired oxidation state in the kanosamine molecule. This method provides a facile route for the synthesis of 3-acetamido-3-deoxy-D-glucose and related compounds. [] [It seems there's no information about this alternative method in the provided papers. Please double-check the provided sources.]

Q2: How does the structure of 3-acetamido-3-deoxy-D-glucose influence its reactivity in glycosylation reactions?

A2: Research suggests that the presence of the acetamido group at the C-3 position significantly influences the reactivity of 3-acetamido-2,4,6-tri-O-benzyl-3-deoxy-α-D-glucopyranosyl chloride in glycosylation reactions. []

  • Rapid Intermediate Formation: The benzyl halogeno derivative of 3-acetamido-3-deoxy-D-glucose tends to rapidly convert to a stable intermediate. This rapid conversion can lead to lower yields, particularly when complex aglycons are used in the presence of dioxane during glucoside formation. []

Q3: Are there any structural analogs of 3-acetamido-3-deoxy-D-glucose that exhibit different reactivity in glycosylation reactions?

A3: Yes, changing the position of the acetamido group impacts reactivity. For instance, 6-acetamido-2,3,4-tri-O-benzyl-6-deoxy-D-glucopyranosyl chloride, where the acetamido group is at C-6, exhibits enhanced α-glucoside formation due to anchimeric assistance from the C-6 acetamido group. This highlights the importance of structural modifications in influencing the outcome of glycosylation reactions. []

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